(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid
Overview
Description
“(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid” is a high-purity chemical compound . It is a derivative of valine, an essential amino acid . The fluorenylmethoxycarbonyl (Fmoc) group is a common protective group used in peptide synthesis.
Synthesis Analysis
The synthesis of this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.Molecular Structure Analysis
The molecular structure of this compound includes a fluorenylmethoxycarbonyl (Fmoc) group attached to an amino acid structure. The InChI code for this compound is 1S/C19H19NO5/c1-24-11-17(18(21)22)20-19(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 .Chemical Reactions Analysis
The Fmoc group in this compound can be removed, and the resulting amine can be coupled with the methyl allyl carbonate.Physical And Chemical Properties Analysis
This compound has a molecular weight of 341.36 g/mol . It is a solid at room temperature and has a boiling point of 567.9°C at 760 mmHg .Scientific Research Applications
Amino Acid Functionalization Strategies
A comprehensive review discusses the functionalization of carbon-based quantum dots using amino acids, enhancing their electronic and optical properties. This modification yields biocompatible, sustainable, and highly soluble quantum dots with potential in optoelectronic devices (Ravi et al., 2021). Furthermore, the use of amino acid derivatives, specifically in the context of β-amino acids, is highlighted for their significant impact in drug research, leveraging various metathesis reactions to access densely functionalized derivatives for pharmaceutical applications (Kiss et al., 2018).
Biomedical Applications
The pharmacological review of syringic acid, a phenolic compound synthesized via the shikimic acid pathway in plants, showcases a wide range of therapeutic applications. Its antioxidant, antimicrobial, and anti-inflammatory properties, among others, underline the potential of natural and synthetically modified amino acids in health applications (Srinivasulu et al., 2018). Similarly, discussions on the effectiveness of amino acid salt solutions in capturing CO2 emphasize the role of functionalized amino acids in environmental applications, which indirectly supports their relevance in broader scientific research (Zhang et al., 2018).
Future Directions
properties
IUPAC Name |
(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12(18(21)22)10-20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUDOYSTGJHGNI-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583642 | |
Record name | (2S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid | |
CAS RN |
203854-58-4 | |
Record name | (2S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methylpropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203854-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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